molecular formula C10H13N3 B1651928 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile CAS No. 1359703-30-2

2-(4-Hydrazinylphenyl)-2-methylpropanenitrile

Cat. No.: B1651928
CAS No.: 1359703-30-2
M. Wt: 175.23
InChI Key: ISLYNKMGKQCEKE-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)-2-methylpropanenitrile is a nitrile derivative featuring a phenyl ring substituted with a hydrazinyl (-NH-NH₂) group at the para position and a methyl branch at the benzylic carbon. The analysis below relies on structurally related analogues to infer its properties and applications.

Properties

IUPAC Name

2-(4-hydrazinylphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,7-11)8-3-5-9(13-12)6-4-8/h3-6,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLYNKMGKQCEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243908
Record name Benzeneacetonitrile, 4-hydrazinyl-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359703-30-2
Record name Benzeneacetonitrile, 4-hydrazinyl-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359703-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-hydrazinyl-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile typically involves the reaction of 4-hydrazinylbenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Hydrazinylphenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physical and Thermal Properties

  • Hydrogen Bonding and Solubility: The hydrazinyl group can form extensive hydrogen bonds (), similar to 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile (), which has a solubility profile influenced by its -CH₂OH group. Hydrazinyl derivatives likely exhibit higher aqueous solubility than non-polar analogues like 2-(4-methoxyphenyl)propanenitrile ().
  • Thermal Stability :
    Triazine-substituted nitriles, such as procyazine (), show phase transition enthalpies of 41.96 kJ/mol (fusion) and 90.7 kJ/mol (sublimation) . Hydrazinyl derivatives may have lower thermal stability due to the labile N–N bond, requiring storage under inert conditions.

Data Tables

Table 1: Key Properties of Selected Analogues

Compound Substituent Melting Point (°C) Solubility Application
2-(4-Aminophenyl)-2-methylpropanenitrile -NH₂ Not reported Moderate (Polar) Agrochemical intermediates
2-(4-Fluoro-2-methylphenyl)-2-methylpropanenitrile -F, -CH₃ Not reported Low (Non-polar) Pharmaceutical synthesis
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile -CH₂OH Not reported High (Polar) Coordination chemistry
Procyazine (Triazinyl derivative) -Cl, -cyclopropyl 352 (Sublimation) Low Herbicide

Biological Activity

2-(4-Hydrazinylphenyl)-2-methylpropanenitrile, also known as 2-(4-hydrazinophenyl)-2-methylpropanenitrile hydrochloride, is a chemical compound with significant potential in medicinal chemistry. Its structure includes a hydrazine functional group, which is known for its reactivity and biological activity. This article explores the biological activities associated with this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H14ClN3
  • Molecular Weight : 211.69 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and various organic solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal applications. The following sections detail specific areas of interest.

1. Anticancer Activity

Studies have shown that compounds containing hydrazine moieties can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study focusing on hydrazine derivatives reported promising results in inhibiting tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.

2. Antimicrobial Properties

The compound has been assessed for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, potentially offering a new avenue for developing antimicrobial agents.

3. Acetylcholinesterase Inhibition

Given the structural similarities to other acetylcholinesterase inhibitors, there is potential for this compound to exhibit similar effects in neurodegenerative diseases like Alzheimer's. Compounds that inhibit acetylcholinesterase can help maintain acetylcholine levels, which are crucial for cognitive function .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes involved in key metabolic pathways.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors, influencing neuronal signaling.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can generate ROS, leading to oxidative stress in cancer cells and promoting apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Demonstrated anticancer effects through apoptosis induction in vitro.
Suggested potential as an acetylcholinesterase inhibitor, relevant for Alzheimer's treatment.
Reported antimicrobial activity against specific bacterial strains.

Case Study: Anticancer Activity

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer agents. Cellular assays revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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